molecular formula C17H18N2OS B4952959 2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazole

2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No.: B4952959
M. Wt: 298.4 g/mol
InChI Key: VFDZGOPEFRPFRE-UHFFFAOYSA-N
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Description

2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazole is a useful research compound. Its molecular formula is C17H18N2OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.11398438 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazole derivatives have demonstrated promising antiviral activities. For instance, certain derivatives have shown virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro, particularly by suppressing its reproduction (Novikov, Ozerov, Sim, & Buckheit, 2004). Additionally, 1‐(Hydroxyalkyl)‐1H‐benzimidazoles have been screened for activity against herpes simplex virus and poliovirus, with some derivatives like 5,6‐Dichloro‐1‐[2‐(2‐hydroxyethoxy)ethyl]‐1H‐benzimidazole showing significant antiviral properties (Garuti, Ferranti, Giovanninetti, Scapini, Franchi, & Landini, 1982).

Antibacterial Properties

Derivatives of this compound have been researched for their antibacterial properties. For instance, certain compounds in this class exhibit selective antibacterial properties against Helicobacter spp. and have been evaluated as potential agents for treating Helicobacter pylori infections (Kühler, Swanson, Christenson, Klintenberg, Lamm, Fägerhag, Gatti, Olwegård-Halvarsson, Shcherbuchin, Elebring, & Sjöström, 2002). This suggests a potential role in treating gastrointestinal disorders caused by these bacteria.

Antioxidant and Anticancer Activities

Some benzimidazole derivatives, including those related to this compound, have been synthesized and studied for their antioxidant and anticancer activities. Investigations have shown that these compounds can act as radical scavengers and exhibit significant activity against certain cancer cell lines (Mavrova, Yancheva, Anastassova, Anichina, Zvezdanović, Djordjevic, Marković, & Šmelcerović, 2015). This indicates their potential application in developing new anticancer therapies.

Properties

IUPAC Name

2-[2-(2,6-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-6-5-7-13(2)16(12)20-10-11-21-17-18-14-8-3-4-9-15(14)19-17/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDZGOPEFRPFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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